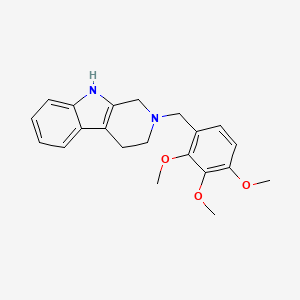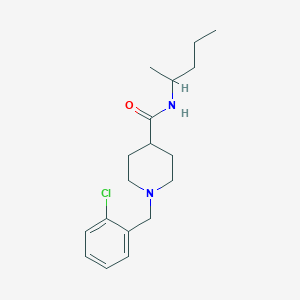
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, commonly known as harmine, is a natural beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive properties and has recently gained attention for its potential therapeutic applications.
Mécanisme D'action
Harmine's mechanism of action involves inhibition of various enzymes and receptors, including monoamine oxidase A (MAO-A), cyclin-dependent kinase 5 (CDK5), and the serotonin transporter (SERT). Inhibition of MAO-A and CDK5 results in increased levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. Inhibition of SERT results in increased levels of serotonin in the synaptic cleft, which can lead to antidepressant effects.
Biochemical and Physiological Effects:
Harmine has been found to have a variety of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin and dopamine, inhibition of cancer cell growth, and anti-inflammatory effects. Harmine has also been found to have antioxidant properties, which can protect against oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine's advantages for lab experiments include its availability and relatively low cost compared to other psychoactive compounds. Additionally, harmine has been extensively studied, making it a well-understood compound. However, harmine's limitations for lab experiments include its psychoactive effects, which can make it difficult to control for confounding variables. Additionally, harmine's mechanism of action involves inhibition of various enzymes and receptors, which can make it difficult to isolate the effects of harmine alone.
Orientations Futures
For harmine research include further investigation of its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, further research is needed to fully understand harmine's mechanism of action and its effects on various physiological systems. Finally, research is needed to develop new methods of harmine synthesis and delivery, which can improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
Harmine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of harmine involves the condensation of tryptamine and 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Harmine has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, harmine has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Harmine has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-9-8-14(20(25-2)21(19)26-3)12-23-11-10-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-9,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUSQJKFTFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B6018699.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6018708.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6018715.png)

![methyl (5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6018737.png)
![1-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-3,3-dimethyl-2-butanone](/img/structure/B6018743.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-naphthohydrazide](/img/structure/B6018747.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)
![2-(1-piperidinyl)bicyclo[3.3.1]nonan-9-one oxime hydrochloride](/img/structure/B6018771.png)
![N-benzyl-N-methyl-2-[(5-methyl-2-oxo-2,3-dihydrofuro[2,3-c]pyridin-7-yl)thio]acetamide](/img/structure/B6018772.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6018779.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)